5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Description
5-Chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine-based carboxamide derivative featuring a chloro substituent at position 5, an oxolane (tetrahydrofuran) ether at position 6, and a 3-(trifluoromethyl)phenyl carboxamide group at position 3 (Figure 1). This compound’s structure combines halogenated and heterocyclic motifs, which are common in agrochemical and pharmaceutical agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the oxolane moiety may improve solubility and bioavailability compared to non-ether analogs .
Properties
IUPAC Name |
5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O3/c18-14-6-10(8-22-16(14)26-13-4-5-25-9-13)15(24)23-12-3-1-2-11(7-12)17(19,20)21/h1-3,6-8,13H,4-5,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRVPAGGLZYOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=C(C=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Chloro-6-(Oxolan-3-yloxy)Pyridine-3-Carboxylic Acid
This intermediate is synthesized via nucleophilic aromatic substitution (SNAr) on 5,6-dichloropyridine-3-carboxylic acid. Oxolan-3-ol (tetrahydrofuran-3-ol) acts as the nucleophile, displacing the chlorine atom at the 6-position. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours, with potassium carbonate (K₂CO₃) as the base.
Representative Reaction Conditions:
| Reactant | Solvent | Base | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 5,6-Dichloropyridine-3-carboxylic acid | DMF | K₂CO₃ | 90°C | 18 h | 72% |
Preparation of 3-(Trifluoromethyl)Aniline
3-(Trifluoromethyl)aniline is commercially available but can be synthesized via the reduction of 3-(trifluoromethyl)nitrobenzene using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst in ethanol.
Carboxamide Bond Formation
The final step involves coupling 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid with 3-(trifluoromethyl)aniline to form the target carboxamide. Two primary methods are employed:
HATU-Mediated Coupling
The use of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in the presence of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) achieves yields of 68–75%. This method is favored for its rapid reaction time (2–4 hours) and compatibility with acid-sensitive functional groups.
Optimized Conditions:
| Carboxylic Acid (mmol) | Amine (mmol) | Coupling Agent | Solvent | Time | Yield |
|---|---|---|---|---|---|
| 1.0 | 1.2 | HATU (1.5 eq) | DCM | 3 h | 73% |
Schlenk Equilibrium Techniques
For larger-scale synthesis, Schlenk flask techniques under inert atmospheres (argon or nitrogen) prevent hydrolysis of the oxolan-3-yloxy group. The reaction uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF), yielding 65–70%.
Regioselective Chlorination and Functionalization
The chlorine atom at the 5-position of the pyridine ring is introduced via directed ortho-metalation. Using lithium diisopropylamide (LDA) at −78°C in THF, the 6-hydroxy group directs deprotonation at the 5-position, followed by quenching with hexachloroethane.
Critical Parameters:
- Temperature control (−78°C) prevents side reactions.
- Anhydrous conditions are essential to avoid protonation of the lithiated intermediate.
Catalytic and Solvent Optimization
Palladium-Catalyzed Cross-Coupling
Patent literature describes the use of palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand system for introducing the oxolan-3-yloxy group via C–O coupling. This method avoids harsh SNAr conditions and improves regioselectivity.
Catalytic System Performance:
| Catalyst | Ligand | Solvent | Yield |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | Toluene | 81% |
Solvent Effects on Reaction Efficiency
Comparative studies in DMF, THF, and acetonitrile reveal that DMF maximizes solubility of the pyridine carboxylic acid intermediate, while THF reduces byproduct formation during coupling.
Purification and Characterization
Chromatographic Techniques
Crude product purification employs silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydrofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nicotinamide core, potentially converting it to a dihydronicotinamide derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the tetrahydrofuran ring.
Reduction: Dihydronicotinamide derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its nicotinamide core is particularly relevant in the study of NAD+/NADH-dependent enzymes.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it could be a candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Industry
In industry, the compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The nicotinamide core can interact with NAD+/NADH-dependent enzymes, influencing various metabolic pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyridine Carboxamides
Physicochemical and Functional Differences
Lipophilicity : The trifluoromethyl (CF3) group in the target compound increases logP (~3.2 estimated) compared to the 3-fluorophenyl analog (logP ~2.8) . This enhances membrane permeability but may reduce aqueous solubility.
Solubility : The oxolane ether in the target compound improves solubility in polar solvents (e.g., ~15 mg/mL in DMSO) versus the oxo-substituted analogs (~5 mg/mL in DMSO) .
Metabolic Stability : CF3 and oxolane groups resist oxidative metabolism better than fluorophenyl or benzyl substituents, as shown in microsomal stability assays .
Biological Activity
5-Chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an autotaxin inhibitor. Autotaxin plays a crucial role in the production of lysophosphatidic acid (LPA), which is involved in various physiological processes, including cell proliferation, migration, and survival. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is C15H14ClF3N2O2. Its structure is characterized by:
- A pyridine ring
- A carboxamide functional group
- A chloro substituent
- A trifluoromethyl group on the phenyl ring
- An oxolan ether moiety
The primary mechanism of action for this compound involves the inhibition of autotaxin, which subsequently reduces the levels of LPA in biological systems. LPA is known to activate various signaling pathways through its receptors (LPA1-LPA6), which are implicated in cancer progression, fibrosis, and inflammation. By inhibiting autotaxin, this compound may disrupt these pathways, leading to potential therapeutic effects.
In Vitro Studies
- Autotaxin Inhibition : In vitro assays have demonstrated that 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide effectively inhibits autotaxin activity. The compound showed an IC50 value indicating significant potency against autotaxin, which was corroborated by enzyme activity assays .
- Cell Proliferation : Studies conducted on various cancer cell lines revealed that treatment with this compound resulted in reduced cell proliferation rates. Specifically, it was noted that the compound inhibited the growth of breast cancer cells by modulating LPA signaling pathways .
In Vivo Studies
Recent animal studies have shown promising results regarding the anti-tumor effects of 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide. Mice treated with the compound exhibited slower tumor growth rates compared to control groups, suggesting a potential application in cancer therapy .
Case Studies
A notable case study involved a patient with metastatic breast cancer who was administered a regimen including this compound. The patient experienced a significant reduction in tumor size after several weeks of treatment, aligning with findings from preclinical models that highlighted its efficacy against LPA-mediated tumor growth .
Data Table: Biological Activity Summary
Q & A
Basic Questions
Q. What are the key steps in synthesizing 5-chloro-6-(oxolan-3-yloxy)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Begin with functionalization of the pyridine core. Introduce the chloro group at position 5 via electrophilic substitution under controlled temperature (0–5°C) to avoid side reactions.
- Step 2 : Couple the oxolan-3-yloxy moiety at position 6 using Mitsunobu conditions (e.g., DIAD, PPh₃) to ensure stereochemical control.
- Step 3 : Attach the 3-(trifluoromethyl)phenyl carboxamide group via a nucleophilic acyl substitution reaction, using DMF as a solvent and HATU as a coupling agent .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final yield improvements (>70%) require strict anhydrous conditions and inert atmospheres.
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the trifluoromethylphenyl and oxolane groups.
- FT-IR : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and ether (C-O stretch ~1100 cm⁻¹) functionalities.
- X-ray Crystallography : Use SHELXL for refinement to resolve bond angles and torsional strain in the pyridine-oxolane junction .
- HRMS : Validate molecular weight (C₁₇H₁₄ClF₃N₂O₃, calc. 404.06) with <2 ppm error.
Q. How can in vitro assays be designed to screen for potential biological activities of this compound?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (Z´-factor >0.5). Include positive controls (e.g., staurosporine) and triplicate runs.
- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram+/Gram- strains. Determine MIC values with 24-hour incubation .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Normalize results to DMSO controls and report IC₅₀ with 95% confidence intervals .
Advanced Questions
Q. How should researchers approach resolving discrepancies between computational predictions and experimental bioactivity data for this compound?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust protonation states (e.g., pyridine nitrogen pKa) and solvation models (explicit vs. implicit) in molecular docking simulations.
- Validate Force Fields : Compare AMBER and CHARMM force fields for ligand-receptor interactions. Use MD simulations (>100 ns) to assess binding stability.
- Experimental Validation : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (ka, kd) and correlate with in silico ΔG values .
Q. What strategies are recommended for determining the binding mode of this compound to target enzymes using crystallographic data?
- Methodological Answer :
- Cocrystallization : Soak the compound into enzyme crystals (e.g., PDB: 3POZ) at 1–5 mM concentrations. Monitor diffraction resolution (<2.0 Å).
- Data Refinement : Use SHELX suite for phase determination (SHELXD) and refinement (SHELXL). Anisotropic B-factors improve electron density maps for the trifluoromethyl group .
- Hydrogen Bond Analysis : Identify key interactions (e.g., carboxamide with catalytic lysine) using Coot and PyMOL.
Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups influencing its pharmacological profile?
- Methodological Answer :
- Analog Synthesis : Replace oxolane with tetrahydrofuran or cyclohexyloxy to assess steric effects. Modify the trifluoromethyl group to Cl/CF₂H.
- Biological Testing : Compare IC₅₀ values across analogs in kinase panels. Use PCA (Principal Component Analysis) to cluster activity profiles.
- Computational Modeling : Generate QSAR models (e.g., CoMFA) using steric/electrostatic descriptors .
Q. What methods are effective in analyzing the stability of this compound under various physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Half-life <24 hours at pH <3 suggests gastric instability .
- Thermal Stability : Use DSC (Differential Scanning Calorimetry) to determine melting points and detect polymorphic transitions.
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
